molecular formula C14H13ClN2O2 B12149069 7-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one

7-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one

Cat. No.: B12149069
M. Wt: 276.72 g/mol
InChI Key: HPKADXGVEFJPDK-UHFFFAOYSA-N
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Description

7-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroquinoline and pyrrolidine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

    Reaction Steps: The key steps may involve nucleophilic substitution, cyclization, and acylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

7-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or inhibits.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-chloroquinoline: A precursor in the synthesis of various quinoline derivatives.

    3-(pyrrolidin-1-ylcarbonyl)quinoline: A related compound with similar structural features.

Uniqueness

7-chloro-3-(pyrrolidin-1-ylcarbonyl)quinolin-4(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

7-chloro-3-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C14H13ClN2O2/c15-9-3-4-10-12(7-9)16-8-11(13(10)18)14(19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6H2,(H,16,18)

InChI Key

HPKADXGVEFJPDK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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